molecular formula C13H25NO2 B13521862 tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

tert-butyl2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

Cat. No.: B13521862
M. Wt: 227.34 g/mol
InChI Key: BNULKYYWEIHJLW-QWRGUYRKSA-N
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Description

tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate: is an organic compound with the molecular formula C13H25NO2 It is a derivative of piperidine, a six-membered ring containing one nitrogen atom, and features a tert-butyl ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where an aldehyde, an amine, and a ketone react to form the piperidine structure.

    Introduction of the Ethyl Group: The ethyl group is introduced via an alkylation reaction, where an ethyl halide reacts with the piperidine ring in the presence of a base.

    Esterification: The final step involves the esterification of the piperidine derivative with tert-butyl acetate under acidic conditions to form tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate.

Industrial Production Methods

In an industrial setting, the synthesis of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides to convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other leaving groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, nucleophiles like amines or thiols

Major Products

    Oxidation: Ketones, carboxylic acids

    Reduction: Alcohols

    Substitution: Various substituted piperidine derivatives

Scientific Research Applications

Chemistry

In chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is used as an intermediate in the synthesis of more complex molecules. Its reactivity and stability make it a valuable building block in organic synthesis.

Biology

In biological research, this compound can be used to study the effects of piperidine derivatives on biological systems. It may serve as a model compound for understanding the behavior of similar structures in biological environments.

Medicine

In medicinal chemistry, tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is investigated for its potential pharmacological properties. It may be a precursor to drugs targeting neurological pathways or other therapeutic areas.

Industry

Industrially, this compound can be used in the production of pharmaceuticals, agrochemicals, and other specialty chemicals. Its versatility and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate involves its interaction with molecular targets such as enzymes or receptors. The piperidine ring can mimic natural substrates or inhibitors, affecting biological pathways. The ester group may undergo hydrolysis, releasing active metabolites that exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-[(3R,4S)-3-ethenylpiperidin-4-yl]acetate
  • tert-Butyl 2-[(3R,4S)-3-hydroxypiperidin-4-yl]acetate
  • tert-Butyl 2-[(3R,4S)-3-methylpiperidin-4-yl]acetate

Uniqueness

tert-Butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate is unique due to the presence of the ethyl group at the 3-position of the piperidine ring. This structural feature can influence its reactivity, biological activity, and overall properties compared to similar compounds. The specific stereochemistry (3R,4S) also plays a crucial role in its interactions and effectiveness in various applications.

This detailed overview provides a comprehensive understanding of tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C13H25NO2

Molecular Weight

227.34 g/mol

IUPAC Name

tert-butyl 2-[(3R,4S)-3-ethylpiperidin-4-yl]acetate

InChI

InChI=1S/C13H25NO2/c1-5-10-9-14-7-6-11(10)8-12(15)16-13(2,3)4/h10-11,14H,5-9H2,1-4H3/t10-,11-/m0/s1

InChI Key

BNULKYYWEIHJLW-QWRGUYRKSA-N

Isomeric SMILES

CC[C@H]1CNCC[C@H]1CC(=O)OC(C)(C)C

Canonical SMILES

CCC1CNCCC1CC(=O)OC(C)(C)C

Origin of Product

United States

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